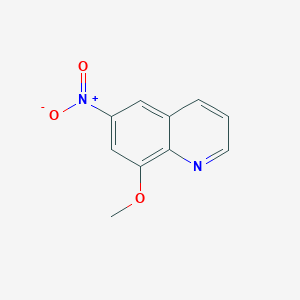

8-Methoxy-6-nitroquinoline

概要

説明

8-Methoxy-6-nitroquinoline is an organic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. The presence of both methoxy and nitro functional groups in its structure contributes to its unique chemical properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

8-Methoxy-6-nitroquinoline can be synthesized through several methods. One common method involves the Skraup-Doebner-Von Miller reaction, which is a classical synthesis protocol for quinoline derivatives. The reaction typically involves the condensation of glycerol and 2-methoxy-4-nitroaniline in the presence of sulfuric acid and a catalyst such as arsenic oxide . The reaction conditions require careful control of temperature and addition rates to prevent violent reactions.

Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further processed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Skraup-Doebner-Von Miller reaction due to its efficiency and high yield. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure the safety and quality of the final product .

化学反応の分析

Synthetic Routes and Precursor Reactivity

8-Methoxy-6-nitroquinoline is synthesized via Skraup cyclization using 4-methoxy-2-nitroaniline and acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C . Alternative methods employ methylvinylketone under similar acidic conditions to construct the quinoline scaffold . Post-synthesis modifications include:

-

Radical oxidative decarboxylation for tert-butyl group introduction at C-2 using trimethylacetic acid, silver nitrate, and ammonium persulfate .

-

Nitro reduction via hydrogenation over Raney nickel (45 psi, 45 min) to yield 8-amino-6-methoxyquinoline .

Key Characterization Data

| Compound | NMR (CDCl, δ) | HRMS (ESI-TOF) [M+H] |

|---|---|---|

| This compound | 8.91 (dd, J = 4.2, 1.6 Hz), 8.15 (dd, J = 8.4, 1.6 Hz), 7.71 (d, J = 2.7 Hz), 3.99 (s) | 205.0608 (calcd), 205.0602 |

Nitro Group Reactivity

-

Reduction to Amine : Catalytic hydrogenation (H/Raney Ni) converts the nitro group to an amine, yielding 8-amino-6-methoxyquinoline, a precursor for drug intermediates .

-

Vicarious Nucleophilic Substitution (VNS) : Reacts with carbazoles or amines under basic conditions (Ktert-butoxide) to form C–N bonds at the C-5 position .

Methoxy Group Reactivity

-

Demethylation : Treatment with HBr/trifluoroacetic acid removes the methoxy group, generating 8-hydroxy-6-nitroquinoline .

Cross-Coupling and Arylation Reactions

This compound participates in Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (Pd(OAc)/SPhos/KPO) to introduce aryl groups at C-8 . For example:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc) (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Solvent | NMP-furan (1:1 v/v) |

| Temperature | 150°C |

| Yield | 80–94% |

Photochemical Behavior

Under UV irradiation in methanol with KOMe, 8-azido-6-nitroquinoline undergoes photo-induced ring expansion to form 7,9-dimethoxy-5H-pyrido[3,2-c]azepine (80% yield) . Competing pathways include:

科学的研究の応用

Pharmaceutical Development

8-MNQ is primarily recognized for its role as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Research indicates that 8-MNQ derivatives can inhibit cancer cell proliferation. For example, compounds derived from this scaffold have shown promising results against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.69 to 22 µM .

- Antiviral Properties : The compound's structure allows it to interact with viral components, making it a candidate for antiviral drug development. Studies have demonstrated that certain derivatives exhibit significant antiviral activity against influenza viruses, with inhibition rates exceeding 90% in some cases .

- Antimicrobial Effects : 8-MNQ and its derivatives have been tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives displayed potent antibacterial activity, comparable to established antibiotics .

Fluorescent Probes

The unique optical properties of 8-MNQ make it suitable for use as a fluorescent probe in biological imaging applications. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time. This application is critical for studying dynamic biological systems and understanding disease mechanisms.

Analytical Chemistry

In analytical chemistry, 8-MNQ serves as a reagent for detecting metal ions, which is essential for environmental monitoring and quality control in various industries. The compound's reactivity with metal ions enhances the sensitivity and specificity of detection methods, making it valuable in both academic research and industrial applications .

Material Science

8-MNQ is also explored in material science for developing advanced materials such as polymers and coatings. Its chemical properties contribute to the enhancement of material characteristics, including thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronics and protective coatings.

Biological Research

In biological research, 8-MNQ is utilized to study enzyme inhibition and receptor binding interactions. The insights gained from these studies contribute to understanding biochemical pathways and identifying potential therapeutic targets for drug development .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various 8-MNQ derivatives on human cancer cell lines. The findings revealed that compounds with specific substitutions on the quinoline ring demonstrated enhanced cytotoxicity against A549 cells, with IC50 values as low as 0.69 µM . This underscores the potential of 8-MNQ derivatives as lead compounds in anticancer drug discovery.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of 8-MNQ derivatives against H5N1 influenza virus. The study reported that certain compounds exhibited over 90% inhibition of viral growth while maintaining low cytotoxicity levels (around 4%) against host cells . This highlights the compound's dual efficacy as both an antiviral agent and a safe therapeutic option.

| Compound Name | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | A549 | 0.69 | Anticancer |

| Compound B | MDA-MB-231 | 5.4 | Anticancer |

| Compound C | MRSA | <10 | Antimicrobial |

| Compound D | H5N1 Virus | >90% | Antiviral |

Table 2: Fluorescent Properties of 8-MNQ Probes

| Probe Name | Emission Wavelength (nm) | Application |

|---|---|---|

| Probe X | 520 | Cellular Imaging |

| Probe Y | 610 | Metal Ion Detection |

作用機序

The mechanism of action of 8-Methoxy-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. In medicinal applications, it targets specific enzymes and pathways involved in the growth and proliferation of pathogens or cancer cells .

類似化合物との比較

Similar Compounds

8-Nitroquinoline: Similar in structure but lacks the methoxy group.

6-Methoxyquinoline: Lacks the nitro group but has similar reactivity due to the methoxy group.

8-Methoxyquinoline: Lacks the nitro group but shares the methoxy group.

Uniqueness

8-Methoxy-6-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its analogs .

生物活性

8-Methoxy-6-nitroquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a methoxy group at the 8th position and a nitro group at the 6th position of the quinoline ring. This configuration contributes to its biological activity, making it a subject of interest in various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimalarial Activity : The compound exhibits potent in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. It acts by inhibiting the growth of the parasite, which has been demonstrated in several studies .

- Enzyme Interaction : It has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), influencing various biochemical pathways and potentially affecting drug metabolism.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Antimalarial Efficacy

In a study conducted on various quinoline derivatives, including this compound, researchers evaluated their antiplasmodial activity against Plasmodium falciparum NF54 strain. The results indicated that compounds with structural similarities exhibited varying degrees of efficacy, with this compound showing significant promise due to its potent action and favorable selectivity profile .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on L-6 cells (a muscle cell line). The study found that while the compound was effective in inhibiting cell proliferation, it also demonstrated selective toxicity towards cancerous cells, suggesting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : Preliminary studies suggest that the compound may exhibit good bioavailability due to its chemical structure and interactions with biological membranes.

- Toxicological Profile : While some nitroquinoline derivatives have raised concerns regarding genotoxicity, studies indicate that this compound does not exhibit significant genotoxic effects under normal conditions . However, further toxicological assessments are necessary to fully understand its safety profile.

特性

IUPAC Name |

8-methoxy-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZOFSUAHDCNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40528450 | |

| Record name | 8-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-11-4 | |

| Record name | 8-Methoxy-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。